molecular formula C9H8N2O2 B13547574 2-Amino-2-(2-cyanophenyl)acetic acid

2-Amino-2-(2-cyanophenyl)acetic acid

Cat. No.: B13547574
M. Wt: 176.17 g/mol
InChI Key: KTHUCEHYFTXPEH-UHFFFAOYSA-N
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Description

Contextualization of 2-Amino-2-(2-cyanophenyl)acetic acid within Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, α-amino acids are invaluable chiral synthons and precursors for a vast array of more complex molecules. This compound, as a member of this class, provides a unique combination of reactive functional groups. The carboxylic acid and amino groups are quintessential for peptide synthesis and the formation of various amide and ester linkages. The presence of the ortho-cyano group on the phenyl ring, however, sets it apart from more common aromatic amino acids. This nitrile functionality is a versatile handle for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

From a medicinal chemistry perspective, the cyanophenyl moiety is a recognized pharmacophore found in a number of biologically active compounds. The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially influencing the binding affinity of a molecule to its biological target. Furthermore, the metabolic stability of the cyano group often makes it an attractive feature in drug design. The incorporation of the this compound scaffold into larger molecules could, therefore, impart favorable pharmacokinetic and pharmacodynamic properties.

Historical Development and Initial Academic Investigations of this compound

While specific historical accounts detailing the first synthesis of this compound are not extensively documented in readily available literature, its conceptual origins can be traced back to the development of general methods for α-amino acid synthesis. The Strecker synthesis, first reported by Adolph Strecker in 1850, provides a foundational route for the preparation of α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. masterorganicchemistry.com It is highly probable that the initial academic investigations into this compound would have utilized a variation of this classic reaction, starting from 2-cyanobenzaldehyde (B126161).

The general scheme for the Strecker synthesis of this compound would involve the reaction of 2-cyanobenzaldehyde with ammonia to form an imine, which is then attacked by a cyanide source (such as hydrogen cyanide or a cyanide salt) to yield the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then afford the final amino acid product. masterorganicchemistry.com

Early academic interest in such non-standard amino acids was often driven by the desire to explore the impact of structural modifications on the chemical and physical properties of peptides and other biomolecules. The introduction of a cyano group in the ortho position of the phenyl ring would have been a subject of interest for studying electronic and steric effects on molecular conformation and reactivity.

Unique Structural Features and Implications for Reactivity and Research Interest of this compound

The structure of this compound is notable for the close proximity of its three distinct functional groups. This arrangement has profound implications for its reactivity and is a key driver of research interest.

Key Structural Features:

Chiral Center: The α-carbon is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemistry of this center is crucial for its application in chiral synthesis and for its biological activity.

Ortho-Cyano Group: The placement of the electron-withdrawing cyano group at the ortho position of the phenyl ring influences the electronic properties of the aromatic system and the acidity of the carboxylic acid and the basicity of the amino group.

Intramolecular Interactions: The close proximity of the amino, carboxylic acid, and cyano groups allows for the potential of intramolecular hydrogen bonding and other non-covalent interactions, which can influence the molecule's preferred conformation and its reactivity.

These structural features lead to a unique reactivity profile. The ortho-cyano group can sterically hinder reactions at the α-carbon and can also participate in intramolecular cyclization reactions under certain conditions. For instance, in the presence of a suitable catalyst, the amino group could potentially react with the cyano group to form a cyclic amidine.

The convergence of these functional groups in a single molecule makes this compound a highly attractive building block for combinatorial chemistry and the synthesis of diverse molecular libraries.

Current Research Trajectories and Academic Significance of this compound

Current research involving this compound and related structures is largely focused on its utility as a synthetic intermediate for the preparation of more complex molecules with potential biological activity. The academic significance of this compound lies in its ability to serve as a scaffold for the introduction of the 2-cyanophenyl motif into a variety of molecular frameworks.

Table 1: Potential Research Applications of this compound

Research AreaApplicationRationale
Medicinal Chemistry Synthesis of enzyme inhibitorsThe cyanophenyl group can interact with active site residues.
Development of novel peptide-based therapeuticsIncorporation can modulate conformation and biological activity.
Preparation of heterocyclic compoundsThe functional groups can be used to construct ring systems.
Organic Synthesis As a chiral building blockProvides a stereodefined center for asymmetric synthesis.
In multicomponent reactionsCan participate in one-pot syntheses of complex molecules.
Materials Science Synthesis of novel polymersCan be incorporated into polyamide or polyester (B1180765) backbones.

Detailed research findings specifically on this compound are not abundant in the public domain, suggesting that its exploration may be at a relatively early stage or concentrated within proprietary research. However, the broader class of aminocyano- and aminophenyl-acetic acid derivatives has been investigated for various applications. For instance, related compounds have been explored as precursors to bioactive heterocyclic systems and as components of molecules with potential therapeutic properties. The unique substitution pattern of this compound positions it as a promising candidate for future investigations in these and other areas of chemical science. As synthetic methodologies become more advanced, it is anticipated that the full potential of this intriguing molecule will be unlocked.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-amino-2-(2-cyanophenyl)acetic acid

InChI

InChI=1S/C9H8N2O2/c10-5-6-3-1-2-4-7(6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13)

InChI Key

KTHUCEHYFTXPEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 2 Cyanophenyl Acetic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-2-(2-cyanophenyl)acetic acid

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most direct approach involves disconnecting the C-N and C-C bonds at the α-carbon. This leads to three primary synthons: a carbonyl equivalent at the benzylic position, an ammonia (B1221849) equivalent, and a cyanide equivalent. This strategy forms the basis of the classical Strecker synthesis.

Classical Multi-Step Synthesis Approaches for this compound

Traditional methods for the synthesis of α-amino acids, including this compound, often rely on well-established multi-step sequences. These can be broadly categorized into linear and convergent pathways.

Convergent and Linear Synthetic Pathways

A linear synthesis would involve the sequential modification of a starting material, such as 2-bromobenzonitrile. For instance, the nitrile could be transformed into 2-cyanobenzaldehyde (B126161), which then undergoes a Strecker synthesis to introduce the amino and carboxyl functionalities.

Critical Reaction Steps and Intermediate Compounds in Traditional Synthesis

The Strecker synthesis is a prominent classical method for producing α-amino acids. masterorganicchemistry.comwikipedia.org This three-component reaction involves the treatment of an aldehyde (in this case, 2-cyanobenzaldehyde) with ammonia and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide). masterorganicchemistry.comwikipedia.org

The key steps in the Strecker synthesis are:

Imine formation: 2-cyanobenzaldehyde reacts with ammonia to form the corresponding imine. masterorganicchemistry.comnrochemistry.com

Cyanation: A cyanide ion attacks the imine carbon to form an α-aminonitrile, a critical intermediate. masterorganicchemistry.comnrochemistry.com

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final α-amino acid, this compound. nrochemistry.com

Another classical approach is the Bucherer-Bergs reaction , which is a multicomponent reaction that synthesizes hydantoins from carbonyl compounds, ammonium (B1175870) carbonate, and a cyanide source. The resulting hydantoin (B18101) can then be hydrolyzed to the desired amino acid.

The amidomalonate synthesis provides an alternative route. This method involves the alkylation of a malonic ester derivative with a suitable 2-cyanobenzyl halide, followed by hydrolysis and decarboxylation to yield the target amino acid.

Optimization of Reaction Conditions and Yields in Bench-Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the Strecker synthesis, aqueous or alcoholic media are often employed. nih.govresearchgate.net

Catalyst: Various catalysts can be used to improve the efficiency of the Strecker reaction, including Lewis acids and organocatalysts. nih.govacs.org The use of indium as a catalyst in aqueous media has been shown to be effective for the synthesis of α-aminonitriles. nih.gov

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and minimize the formation of byproducts. Optimization studies have shown that for some Strecker reactions, completion can be achieved within 30 minutes to 1.5 hours. nih.govnih.gov

Cyanide Source: While hydrogen cyanide is a traditional reagent, safer alternatives like trimethylsilyl (B98337) cyanide (TMSCN) are increasingly used. nih.gov

The table below summarizes some of the catalysts and solvents that have been explored for the optimization of the Strecker reaction.

CatalystSolventReaction TimeYield
Indium (10 mol%)Water30 minExcellent
Aqueous Formic AcidEthanol-High

This table is a representation of findings from various studies on the Strecker synthesis and may not be directly applicable to this compound without specific experimental validation.

Modern and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry.

Green Chemistry Principles in Synthetic Design of this compound

The principles of green chemistry provide a framework for designing safer and more efficient chemical processes. rsc.org For the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. The Strecker synthesis, being a multicomponent reaction, generally has good atom economy.

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials could offer a more sustainable alternative to petrochemical-based routes. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent and employing less toxic cyanide sources. nih.gov

Catalysis: Utilizing catalytic reactions over stoichiometric ones to reduce waste and improve efficiency. acs.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Recent research has focused on developing greener alternatives to traditional amino acid synthesis. thechemicalengineer.com For instance, electrochemical methods for the carboxylation of imines using CO2 as a C1 source represent a promising sustainable approach. researchgate.net Additionally, chemoenzymatic methods that couple chemical synthesis with enzymatic resolution offer a pathway to enantiomerically pure amino acids under mild conditions. frontiersin.org The development of microbial synthesis routes for bioactive compounds also aligns with the goals of green chemistry by utilizing renewable resources and biocatalysis. walshmedicalmedia.com

Catalytic Approaches for Efficient Synthesis of this compound

Catalysis offers a powerful strategy to accelerate reaction rates, improve yields, and enable stereocontrol under milder conditions than stoichiometric methods. Both transition metal complexes and small organic molecules have been successfully employed as catalysts in the synthesis of α-amino acids and their nitrile precursors.

Transition metal catalysts have proven effective in various transformations leading to α-amino acids. For the synthesis of this compound, transition metals can catalyze the key cyanation step of the Strecker reaction. The reaction involves the condensation of 2-cyanobenzaldehyde and an amine to form an imine, which is then subjected to nucleophilic addition by a cyanide source.

Palladium and copper complexes are notable catalysts for such transformations. For instance, an NHC-amidate Palladium(II) complex has been reported to efficiently catalyze the three-component Strecker reaction of various aldehydes and ketones. organic-chemistry.org This approach could be adapted for 2-cyanobenzaldehyde, ammonia, and a cyanide source like trimethylsilyl cyanide (TMSCN) to yield 2-Amino-2-(2-cyanophenyl)acetonitrile. Copper catalysts, often used in conjunction with amino acid-derived ligands, are well-established in C-N bond-forming reactions and could facilitate the synthesis of N-aryl amino acid precursors or related intermediates. acs.orgsemanticscholar.orgnih.gov The general mechanism involves the coordination of the imine to the metal center, activating it for nucleophilic attack by the cyanide anion.

Table 1: Examples of Transition Metal-Catalyzed Strecker-Type Reactions for Aryl Aldehydes

Catalyst Aldehyde Substrate Cyanide Source Yield (%) Reference
NHC-Amidate Pd(II) Complex Benzaldehyde TMSCN 95 organic-chemistry.org
Titanium-salen Complex N-Benzhydryl imine of Benzaldehyde HCN 96 organic-chemistry.org
Tethered Bis(8-quinolinolato) Aluminum Complex N-Benzyl imine of p-Tolualdehyde TMSCN 98 organic-chemistry.org

This table presents data for analogous reactions, as specific data for 2-cyanobenzaldehyde is not readily available.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding issues of metal toxicity and cost. For the synthesis of this compound, chiral organocatalysts are particularly valuable for achieving enantioselectivity in the Strecker reaction. Chiral thioureas and guanidines are prominent classes of catalysts for this transformation. libretexts.org

These catalysts function through a dual-activation mechanism. The thiourea (B124793) or guanidinium (B1211019) moiety acts as a Brønsted acid, activating the imine intermediate (formed from 2-cyanobenzaldehyde and ammonia) by hydrogen bonding to the imine nitrogen. nih.govcdnsciencepub.com Simultaneously, a basic site on the catalyst can interact with the cyanide source (e.g., HCN), delivering it to the activated imine. ntu.edu.sg This organized transition state effectively shields one face of the imine, leading to the preferential formation of one enantiomer of the α-aminonitrile product. wixsite.comacs.org The choice of catalyst, solvent, and cyanide source (e.g., HCN, TMSCN) is crucial for achieving high yields and enantiomeric excesses (ee). d-nb.info

Table 2: Organocatalytic Asymmetric Strecker Reactions of Aromatic Imines

Catalyst Type Imine Substrate Cyanide Source Yield (%) ee (%) Reference
Chiral Thiourea N-Boc-benzaldimine KCN/AcOH 91 98 libretexts.org
Chiral Guanidine N-Benzhydryl-benzaldimine HCN 99 99 ntu.edu.sg
Chiral Thiourea N-Boc-imine of 2-Naphthaldehyde TMSCN 95 96 nih.gov

This table illustrates the effectiveness of organocatalysts on analogous aromatic imine substrates.

Chemoenzymatic Transformations for Selective Synthesis

Chemoenzymatic strategies combine the efficiency of chemical synthesis with the unparalleled selectivity of enzymes. A highly effective chemoenzymatic route for producing enantiomerically pure this compound involves the enzymatic hydrolysis of a racemic α-aminonitrile intermediate.

First, racemic 2-amino-2-(2-cyanophenyl)acetonitrile is prepared via a conventional, non-asymmetric Strecker reaction. This racemic nitrile is then subjected to kinetic resolution using an enantioselective nitrilase enzyme (EC 3.5.5.1). openbiotechnologyjournal.com Nitrilases catalyze the direct hydrolysis of a nitrile group to a carboxylic acid. nih.gov In a kinetic resolution, one enantiomer of the racemic substrate is hydrolyzed much faster than the other. For example, an (S)-selective nitrilase would convert (S)-2-amino-2-(2-cyanophenyl)acetonitrile to (S)-2-Amino-2-(2-cyanophenyl)acetic acid, leaving the (R)-2-amino-2-(2-cyanophenyl)acetonitrile largely unreacted. researchgate.net The resulting amino acid and the unreacted aminonitrile can then be separated. This method provides access to both enantiomers of the target amino acid, as the unreacted nitrile can be isolated and hydrolyzed chemically.

Table 3: Enantioselective Hydrolysis of Nitriles by Nitrilases

Enzyme Source Substrate Product Conversion (%) ee (%) Reference
Rhodococcus erythropolis Racemic β-amino-β-phenyl-propionitrile β-amino acid - High researchgate.net
Synechocystis sp. PCC6803 3-Phenylglutaronitrile (S)-3-Phenyl-4-cyanobutanoic acid >49 >99 rsc.org
Metagenomic Library Nitrilase 3-Hydroxyglutaronitrile (R)-4-Cyano-3-hydroxybutyric acid - >95 nih.gov

This table shows examples of nitrilase-catalyzed reactions on analogous nitrile substrates.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of this compound, particularly for the Strecker reaction which often involves toxic and hazardous reagents like hydrogen cyanide. Performing reactions in microreactors or tubular flow systems enhances heat and mass transfer, allows for precise control over reaction parameters (temperature, pressure, residence time), and significantly improves safety by minimizing the volume of hazardous materials handled at any given time. researchgate.netthieme-connect.de

A continuous flow process for 2-amino-2-(2-cyanophenyl)acetonitrile could involve pumping streams of 2-cyanobenzaldehyde, an ammonia solution, and a cyanide source (e.g., NaCN in solution) to a mixing point. researchgate.net The combined stream would then pass through a heated reactor coil to facilitate the reaction. The short residence times and efficient mixing in a microreactor can lead to high yields and purity, often minimizing the formation of byproducts like cyanohydrins. researchgate.net Subsequent steps, such as hydrolysis of the nitrile, could also be integrated into a multi-step continuous flow system, potentially including in-line purification steps. chemistryviews.orgacs.org

Table 4: Representative Parameters for Continuous Flow Synthesis of α-Aminonitriles

Aldehyde/Imine Substrate Reagents Reactor Type Residence Time Temperature (°C) Yield (%) Reference
Various Aldehydes & Amines TMSCN, PS-RuCl₃ Packed-bed Microreactor 10 min 25 >99 researchgate.net
Fluorinated Amines KCN, Rose Bengal PFA Tubing 20 min (cyanation) 25 - chemistryviews.org

This table provides examples from the literature on flow synthesis of related compounds.

Asymmetric Synthesis of Enantiomerically Pure this compound

The synthesis of single-enantiomer α-amino acids is of paramount importance for pharmaceutical applications. Beyond the catalytic asymmetric methods described previously, the use of chiral auxiliaries provides a robust and reliable strategy for controlling stereochemistry.

Chiral Auxiliary-Based Methods for Stereocontrol

The chiral auxiliary approach involves the temporary covalent attachment of a chiral molecule to one of the reactants to direct the stereochemical outcome of a subsequent reaction. acs.org In the context of the Strecker synthesis, a chiral amine can be used in place of ammonia, or a chiral group can be attached to the nitrogen of the imine intermediate.

A common strategy is to condense 2-cyanobenzaldehyde with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a chiral imine. wikipedia.org The bulky chiral group on the imine nitrogen sterically hinders one face of the C=N double bond, forcing the cyanide nucleophile to attack from the less hindered face. This results in the preferential formation of one diastereomer of the α-aminonitrile. After the addition, the chiral auxiliary is cleaved (e.g., by hydrogenolysis) to reveal the enantiomerically enriched primary α-amino acid. acs.org

Another powerful class of auxiliaries are the Evans oxazolidinones. santiago-lab.comyoutube.com An achiral carboxylic acid can be attached to the nitrogen of a chiral oxazolidinone, and subsequent reactions at the α-position are highly stereocontrolled. While typically used for alkylations or aldol (B89426) reactions, related principles can be applied. More directly for the Strecker synthesis, auxiliaries like (R)-phenylglycine amide can be used, where the Strecker reaction proceeds with high diastereoselectivity, often enhanced by a crystallization-induced asymmetric transformation where the desired diastereomer precipitates from the reaction mixture. nih.govrug.nl Oppolzer's camphorsultam is another versatile auxiliary used to confer high stereoselectivity in various C-C bond-forming reactions. wikipedia.org

Table 5: Examples of Chiral Auxiliaries in Asymmetric Synthesis of Amino Acid Derivatives

Chiral Auxiliary Substrate Type Key Reaction Diastereomeric Ratio (dr) Reference
(R)-Phenylglycine amide Pivaldehyde Strecker Reaction >99:1 nih.govrug.nl
Evans Oxazolidinone N-acyloxazolidinone Aldol Reaction up to >99:1 santiago-lab.comnih.gov
(S)-α-phenylethylamine Benzaldehyde Strecker Reaction - (leads to chiral product) wikipedia.org

This table highlights the high degree of stereocontrol achievable with common chiral auxiliaries in analogous systems.

Asymmetric Catalysis for Enantioselective Formation of this compound

Asymmetric catalysis offers a direct and efficient approach to producing enantiomerically enriched α-amino acids. For aryl-substituted amino acids like this compound, several catalytic strategies can be employed, most notably the asymmetric Strecker synthesis.

The Strecker reaction is a three-component condensation of an aldehyde (in this case, 2-cyanobenzaldehyde), a cyanide source (like hydrogen cyanide or trimethylsilyl cyanide), and an ammonia equivalent. wikipedia.org To achieve enantioselectivity, a chiral catalyst is used to control the facial attack of the cyanide nucleophile on the intermediate imine. Chiral thiourea derivatives and BINOL-based catalysts have proven effective in promoting this transformation for a range of aromatic aldehydes. nih.gov

A key advantage of this method is the direct formation of the α-aminonitrile precursor, which can then be hydrolyzed to the desired α-amino acid. The choice of catalyst and reaction conditions is critical to achieving high diastereoselectivity and enantioselectivity. For instance, a simple chiral amido-thiourea catalyst can be used to control the key hydrocyanation step, which is compatible with aqueous cyanide salts, making the process adaptable for larger-scale synthesis. nih.gov

The table below illustrates typical results for the asymmetric Strecker synthesis of α-arylglycine analogues, which are structurally similar to this compound.

Table 1: Representative Results for Asymmetric Strecker Synthesis of α-Arylglycine Analogues Data is illustrative for structurally similar compounds.

Aryl AldehydeChiral CatalystCyanide SourceSolventYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde(R,R)-Thiourea CatalystKCN/AcOHToluene8594
4-Methoxybenzaldehyde(S)-BINOL-derived phosphineTMSCNCH₂Cl₂9197
2-Chlorobenzaldehyde(R,R)-Thiourea CatalystKCN/AcOHToluene8291
Naphthaldehyde(S)-BINOL-derived phosphineTMSCNCH₂Cl₂8896

Another promising approach involves the palladium-catalyzed arylation of aziridine-2-carboxylates, which allows for the asymmetric preparation of enantioenriched β²-aryl amino acids from commercially available serine esters. nih.gov While this produces a β-amino acid, modifications of this strategy could potentially be adapted for α-amino acid synthesis.

Enzymatic Resolution and Deracemization Techniques

When a racemic mixture of this compound is produced, enzymatic methods provide a powerful tool for isolating the desired enantiomer. These techniques capitalize on the high stereoselectivity of enzymes.

Enzymatic Kinetic Resolution (EKR) involves the selective transformation of one enantiomer in a racemic pair, allowing for the separation of the unreacted enantiomer from the transformed one. A common method is the hydrolysis of N-acyl amino acids catalyzed by Acylase I. harvard.edu In this process, the racemic amino acid is first acylated (e.g., with acetyl or chloroacetyl groups). The N-acyl mixture is then exposed to Acylase I, which selectively hydrolyzes the N-acyl-L-amino acid to the free L-amino acid, leaving the N-acyl-D-amino acid unreacted. harvard.edu The resulting free L-amino acid and the acylated D-amino acid can then be separated based on their different physicochemical properties. This method is known for its broad substrate scope and high enantioselectivity. harvard.edu

Dynamic Kinetic Resolution (DKR) overcomes the 50% theoretical yield limit of traditional kinetic resolution. In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material is converted into a single, desired enantiomer. A DKR process for amino acids can involve a transaminase enzyme. nih.gov For example, a biocatalytic DKR can establish two contiguous stereocenters with excellent diastereo- and enantioselectivity toward the L-amino acid product. nih.gov

Deracemization is another advanced technique that can theoretically achieve a 100% yield of a single enantiomer. This process typically involves a two-step redox cycle. First, an enantioselective oxidase enzyme oxidizes one enantiomer (e.g., the D-enantiomer) to an achiral α-keto acid intermediate. Subsequently, a non-selective reducing agent or a different enzyme reduces the intermediate back to the racemic amino acid. Over time, this cycle enriches the desired, non-oxidized enantiomer.

Table 2: Comparison of Enzymatic Resolution Techniques for α-Amino Acid Analogues Data is illustrative for structurally similar compounds.

TechniqueEnzyme(s)Substrate FormMax. Theoretical Yield (%)Typical Enantiomeric Purity (ee, %)
Kinetic ResolutionAcylase IRacemic N-acyl amino acid50>98
Dynamic Kinetic ResolutionTransaminase + RacemaseRacemic amino acid ester100>99
DeracemizationD-Amino Acid Oxidase + ReductantRacemic amino acid100>99

Advanced Purification and Isolation Strategies for this compound

The final stage in obtaining high-purity this compound involves advanced purification and isolation techniques. The choice of method depends on the specific impurities present and the scale of the operation.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of amino acids. For enantiomeric separation, chiral stationary phases (CSPs) are employed. nih.gov CSPs containing urethane-blocked α-arylglycines have shown good enantioselectivity for N-acylamino acid esters. nih.gov Ion-exchange chromatography is another powerful technique that separates amino acids based on their net charge, which is dependent on the pH of the mobile phase. Reversed-phase HPLC (RP-HPLC) is also commonly used, often after derivatization of the amino acid to increase its hydrophobicity.

Crystallization Techniques: Crystallization is a highly effective method for purifying solid compounds and can also be used for chiral resolution. Preferential crystallization involves seeding a supersaturated solution of a racemic conglomerate with crystals of the desired enantiomer, inducing its selective crystallization. For phenylglycine derivatives, adjusting the pH to the isoelectric point can facilitate crystallization from aqueous solutions, as the amino acid is least soluble at this point. A patent for N-substituted phenyl glycine (B1666218) derivatives describes a purification process involving pH adjustment with hydrochloric acid to induce precipitation, followed by filtration, washing, and vacuum drying to yield a product with high purity. googleapis.com

Membrane Filtration: Techniques such as nanofiltration and reverse osmosis can be used to remove salts and small molecule impurities. These methods are particularly useful in large-scale processes for initial purification and concentration of the product stream before final purification steps like crystallization or chromatography.

Table 3: Overview of Purification Techniques for Phenylglycine Analogues

TechniquePrinciple of SeparationTypical ApplicationKey Advantages
Chiral HPLCDifferential interaction with a chiral stationary phaseAnalytical and preparative separation of enantiomersHigh resolution and purity
Ion-Exchange ChromatographyReversible binding based on net chargeRemoval of charged impurities, separation of amino acidsHigh capacity, scalable
Preferential CrystallizationSelective crystallization of one enantiomer from a supersaturated racemic solutionLarge-scale chiral resolution of conglomeratesCost-effective, scalable
pH-Mediated PrecipitationMinimal solubility at the isoelectric pointBulk purification and isolation from reaction mixturesSimple, high recovery

Chemical Reactivity and Mechanistic Transformations of 2 Amino 2 2 Cyanophenyl Acetic Acid

Reactivity at the Carboxylic Acid Moiety of 2-Amino-2-(2-cyanophenyl)acetic acid

The carboxylic acid group is a key site for transformations, allowing for the formation of esters, amides, and other derivatives, as well as reduction and decarboxylation reactions.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of this compound can be readily converted to its corresponding esters. This transformation is typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst. Common methods include bubbling hydrogen chloride gas through the alcohol or using reagents like thionyl chloride or trimethylchlorosilane (TMSCl) in methanol. libretexts.orggoogle.comnih.gov Sulfuric acid is also an effective catalyst for this reaction. acs.orggoogle.com The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

Amidation: The formation of amides from the carboxylic acid group is a fundamental transformation. Direct amidation of unprotected amino acids can be challenging but is achievable using specific reagents that selectively activate the carboxylic acid in the presence of the free amino group. nih.gov Borate esters, such as B(OCH₂CF₃)₃, have proven effective for the direct, protecting-group-free amidation of α-amino acids. rsc.org Alternatively, classical coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed, though this often requires prior protection of the amino group to prevent self-polymerization. researchgate.net

Table 1: Typical Conditions for Esterification and Amidation of α-Amino Acids
TransformationReagents/CatalystSolventGeneral ConditionsReference
Esterification (Methyl Ester)Trimethylchlorosilane (TMSCl)MethanolRoom Temperature nih.gov
Esterification (Various Esters)Alcohol, H₂SO₄AlcoholHeating/Reflux google.com
Amidation (Direct)B(OCH₂CF₃)₃Cyclopentyl methyl ether (CPME)Heating rsc.org
Amidation (Coupling)Dicyclohexylcarbodiimide (DCC)Various Organic SolventsRequires N-protection researchgate.net

Decarboxylation Pathways and Derivatives

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from α-amino acids typically requires specific conditions as simple heating is often ineffective. stackexchange.com Modern synthetic methods have enabled this transformation under milder conditions. One prominent approach involves photoredox catalysis, where a photosensitizer, upon irradiation with visible light, initiates a single-electron transfer process. This leads to the formation of a radical intermediate from the carboxylate, which then readily loses CO₂. acs.org The resulting α-amino radical can be trapped by various reagents to form new C-C or C-heteroatom bonds. For example, decarboxylative allylation can be achieved using a combination of palladium and photoredox catalysis to yield homoallylic amines. nih.gov Organocatalytic methods, inspired by biological systems that use pyridoxal (B1214274) phosphate, have also been developed. researchgate.net These reactions involve the formation of a Schiff base intermediate which facilitates the decarboxylation step. libretexts.orgstackexchange.com

Reductions to Alcohol and Aldehyde Analogues

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-amino-2-(2-cyanophenyl)ethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice, but its high reactivity can be a drawback. stackexchange.com A milder and more selective system is sodium borohydride (B1222165) in the presence of iodine (NaBH₄/I₂), which can effectively reduce unprotected amino acids to their corresponding amino alcohols. stackexchange.com

Reduction to Aldehydes: The partial reduction of the carboxylic acid to an aldehyde, to form 2-amino-2-(2-cyanophenyl)acetaldehyde, is more challenging due to the high reactivity of the aldehyde product, which can be further reduced to the alcohol. organic-chemistry.org This transformation is typically performed on N-protected amino acids. The carboxylic acid is first converted into a more reactive derivative, such as a Weinreb amide or an activated ester using 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgjst.go.jp This intermediate is then reduced to the aldehyde using a mild reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. rsc.orgjst.go.jp

Table 2: Reagents for the Reduction of α-Amino Acid Carboxylic Groups
Target ProductTypical ReagentsKey FeaturesReference
Amino AlcoholLiAlH₄Strong, non-selective reducing agent. stackexchange.com
Amino AlcoholNaBH₄ / I₂Milder conditions, can reduce unprotected amino acids. stackexchange.com
Amino Aldehyde1) CDI; 2) DIBAL-HOne-pot reaction from N-protected amino acids. rsc.org
Amino Aldehyde1) Convert to Weinreb Amide; 2) DIBAL-H or LiAlH₄Stepwise process, generally requires N-protection. nih.gov

Transformations Involving the Amino Group of this compound

The α-amino group is a potent nucleophile and serves as a handle for a variety of functionalization reactions, including the introduction of acyl, sulfonyl, and alkyl groups, and participation in cyclization reactions.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amino group readily undergoes acylation upon reaction with acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. libretexts.orgnih.gov This reaction leads to the formation of an N-acyl derivative, a common motif in many biologically active molecules. science.govresearchgate.net

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., tosyl chloride or dansyl chloride) in the presence of a base provides the corresponding N-sulfonylated amino acid derivatives. This reaction is a standard method for preparing sulfonamides.

Alkylation: N-alkylation of the amino group can be achieved through several methods. Reductive amination, involving the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent (like sodium cyanoborohydride or sodium triacetoxyborohydride), is a common strategy. rsc.orglibretexts.org Direct alkylation with alkyl halides can also be performed but may lead to over-alkylation, yielding mixtures of secondary and tertiary amines. nih.gov More recently, catalytic methods using alcohols as alkylating agents have been developed as a more atom-economical approach. nih.govresearchgate.net

Table 3: Common N-Functionalization Reactions for α-Amino Acids
ReactionReagent TypeExample ReagentProduct TypeReference
AcylationAcid AnhydrideAcetic AnhydrideN-Acetyl Amino Acid libretexts.org
SulfonylationSulfonyl ChlorideTosyl ChlorideN-Sulfonyl Amino Acid-
Alkylation (Reductive Amination)Aldehyde + Reducing AgentFormaldehyde + NaBH₃CNN-Methyl Amino Acid rsc.orglibretexts.org
Alkylation (Direct)Alcohol + CatalystBenzyl Alcohol + Ru-catalystN-Benzyl Amino Acid nih.govresearchgate.net

Cyclization Reactions Leading to Heterocyclic Systems

The unique ortho-positioning of the amino and cyano groups on the phenyl ring of this compound provides a template for various intramolecular cyclization reactions to form fused heterocyclic systems. The reactivity is analogous to that of 2-aminobenzonitrile (B23959), a well-known precursor for heterocycles. guidechem.comchemicalbook.com

Quinazoline (B50416) Derivatives: One of the most probable transformations is the formation of quinazoline scaffolds. For instance, reaction with carbon dioxide (or its equivalents like carbonic acid in water) could lead to cyclization to form a quinazoline-2,4-dione derivative. rsc.orgresearchgate.net Similarly, reaction with aldehydes or alcohols under catalytic conditions can lead to the formation of substituted quinazolines. mdpi.comrsc.orgacs.org The reaction typically involves the initial formation of an imine or amide with the exocyclic amino group, followed by intramolecular nucleophilic attack of the ring nitrogen onto the cyano group, leading to cyclization.

Benzodiazepine (B76468) Derivatives: While less direct, the formation of benzodiazepine rings is also conceivable. This would likely require a multi-step sequence. For example, if the nitrile group were first hydrolyzed to an amide and then reduced to an aminomethyl group, subsequent intramolecular condensation with a carbonyl group derived from the original amino acid backbone could lead to a 1,4-benzodiazepine (B1214927) structure. Syntheses of benzodiazepines often start from 2-aminobenzophenones or 2-aminobenzylamines, which could potentially be synthesized from the target molecule. wum.edu.plmdpi.comnih.govwum.edu.pl

Table 4: Potential Heterocyclic Systems from this compound
Heterocyclic SystemPotential ReagentsPlausible MechanismReference (Analogous Systems)
QuinazolinoneAlcohols, CO₂, IsocyanatesIntramolecular cyclization involving the amino and cyano groups. researchgate.netrsc.orgnih.gov
Substituted QuinazolineAldehydes, KetonesCondensation followed by intramolecular cyclization onto the nitrile. mdpi.comacs.org
BenzodiazepineMulti-step synthesisRequires modification of the cyano and/or carboxylic acid groups prior to cyclization. wum.edu.plmdpi.com

Formation of Schiff Bases and Related Imines

The primary amino group of this compound serves as a nucleophile and can react with aldehydes or ketones to form Schiff bases, also known as imines. This condensation reaction is a cornerstone of amine chemistry and proceeds through a nucleophilic addition-elimination mechanism. acs.orgacs.orgquora.com

The reaction is typically catalyzed by acid or base and involves the initial nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable imine product, characterized by a carbon-nitrogen double bond (C=N). acs.org The general transformation is reversible and often driven to completion by the removal of water. acs.org

General Reaction Scheme:

this compound + Aldehyde/Ketone ⇌ Carbinolamine Intermediate

Carbinolamine Intermediate ⇌ Schiff Base (Imine) + Water

Schiff bases derived from amino acids are significant in both synthetic organic chemistry and biochemistry, serving as versatile intermediates for the synthesis of other compounds. scispace.com

Reactivity of the Nitrile (Cyano) Functionality in this compound

The cyano group (–C≡N) attached to the phenyl ring is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to initially yield a carboxamide, which can then be further hydrolyzed to a carboxylic acid. youtube.comacs.orgresearchgate.net

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. youtube.com Continued heating in the acidic solution hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. researchgate.net

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the nitrile carbon. The resulting intermediate is protonated by water to form the amide. Further hydrolysis of the amide in the basic medium yields a carboxylate salt and ammonia (B1221849). researchgate.net Acidification of the reaction mixture is then required to protonate the carboxylate and isolate the final dicarboxylic acid product. researchgate.net

Table 1: Conditions for Nitrile Hydrolysis

Condition Reagents Intermediate Product Final Product (after workup)
Acidic Dilute HCl or H₂SO₄, Heat 2-Amino-2-(2-carbamoylphenyl)acetic acid 2-Amino-2-(2-carboxyphenyl)acetic acid
Basic Aqueous NaOH or KOH, Heat 2-Amino-2-(2-carbamoylphenyl)acetic acid 2-Amino-2-(2-carboxyphenyl)acetic acid

The nitrile functionality can be reduced to a primary amine (–CH₂NH₂) using various reducing agents. This transformation is a valuable synthetic method for introducing an aminomethyl group.

Common methods for nitrile reduction include:

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum dioxide (PtO₂), or palladium on carbon (Pd/C). organic-chemistry.org It is often considered an economical route for producing primary amines on a larger scale. organic-chemistry.org

Chemical Reduction : Strong hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, are highly effective for reducing nitriles to primary amines. youtube.comnih.gov The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine. youtube.com Other reagents like diborane (B8814927) (B₂H₆) can also be employed. organic-chemistry.org

This reduction converts the cyano group into a benzylamine-type functionality, resulting in the formation of 2-amino-2-(2-(aminomethyl)phenyl)acetic acid.

Table 2: Reagents for Nitrile Reduction to Primary Amine

Method Reagents Solvent Product
Catalytic Hydrogenation H₂, Raney Ni (or Pt, Pd) Ethanol or similar 2-Amino-2-(2-(aminomethyl)phenyl)acetic acid

| Chemical Reduction | 1. LiAlH₄ 2. H₂O workup | Dry Ether, THF | 2-Amino-2-(2-(aminomethyl)phenyl)acetic acid |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions to form five-membered heterocyclic rings.

Formation of Tetrazoles : The most prominent example of this reactivity is the reaction of the nitrile with an azide (B81097) source (e.g., sodium azide, NaN₃) to form a tetrazole ring. youtube.comnih.gov This reaction is a formal [2+3] cycloaddition and is often facilitated by a Lewis acid (like ZnCl₂) or a Brønsted acid (like ammonium chloride, NH₄Cl). youtube.comacs.org The reaction involves the addition of the azide ion across the nitrile's pi system, followed by cyclization and protonation to yield the aromatic tetrazole ring. acs.org The resulting product would be 2-amino-2-(2-(1H-tetrazol-5-yl)phenyl)acetic acid. The tetrazole group is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. youtube.com

Formation of Triazoles : While the copper-catalyzed azide-alkyne cycloaddition is the most common method for synthesizing 1,2,3-triazoles, direct cycloaddition of azides to nitriles is not the typical route for triazole formation. youtube.comlibretexts.org Triazole synthesis generally involves reactants other than nitriles as the primary substrate for the cycloaddition. savemyexams.comaskiitians.com

Aromatic Transformations of the Phenyl Ring in this compound

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The regiochemical outcome of this substitution is controlled by the directing effects of the two existing substituents: the cyano group and the aminoacetic acid group.

Both substituents are electron-withdrawing and therefore "deactivating," meaning they make the ring less reactive towards electrophilic attack compared to benzene.

Cyano Group (–CN) : This group is strongly deactivating through both inductive and resonance effects. It is a meta-director, guiding incoming electrophiles to the positions meta to itself (positions 4 and 6 relative to the amino acid group).

Amino Acid Group (–CH(NH₂)COOH) : Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic amino group is protonated to form an ammonium ion (–NH₃⁺). This, combined with the carboxyl group (-COOH), makes the entire substituent strongly electron-withdrawing and deactivating. researchgate.net This group also acts as a meta-director, guiding incoming electrophiles to positions 3 and 5.

The combined directing effects are as follows:

The –CN group at position 2 directs to positions 4 and 6 .

The –CH(NH₃⁺)COOH group at position 1 directs to positions 3 and 5 .

Given that both groups deactivate the ring, reaction conditions would need to be harsh. The substitution pattern would likely result in a mixture of products, with substitution favored at positions 4 and 5, and to a lesser extent at positions 3 and 6. Steric hindrance from the bulky amino acid side chain may further disfavor substitution at the C6 position, which is ortho to it.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Influence from –CH(NH₃⁺)COOH (at C1) Influence from –CN (at C2) Overall Likelihood
3 meta (directing) ortho (disfavored) Possible
4 para (disfavored) meta (directing) Favorable
5 meta (directing) para (disfavored) Favorable
6 ortho (disfavored, sterically hindered) meta (directing) Less Favorable

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The presence of an aromatic ring in this compound suggests its potential participation in such transformations, likely after conversion of the cyano group or another position on the phenyl ring to a suitable halide or triflate.

Suzuki Coupling

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound to participate as the halide partner in a Suzuki coupling, the phenyl ring would first need to be functionalized with a halogen, most commonly bromine or iodine. Assuming the synthesis of a halogenated derivative, such as 2-Amino-2-(2-cyano-5-bromophenyl)acetic acid, this compound could then undergo a Suzuki coupling with various aryl or vinyl boronic acids.

The general mechanism for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the organoboron species, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity in Suzuki coupling generally follows the trend I > OTf > Br >> Cl for the leaving group on the aromatic ring. organic-chemistry.org

EntryAryl Halide Substrate (Analogous to a derivative of the title compound)Boronic AcidCatalystBaseSolventYield (%)
1Phenylalanine derivative with p-iodophenyl group4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
2Tyrosine derivative with triflate groupPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane88
3Tryptophan derivative with 6-bromoindole3-Furylboronic acidPdCl₂(dppf)Cs₂CO₃DMF92

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgyoutube.comwikipedia.orglibretexts.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to act as the coupling partner.

The reaction mechanism is thought to involve two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive towards transmetalation with the palladium complex. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature, and in the presence of a mild base such as an amine. wikipedia.org

EntryAryl Halide Substrate (Analogous to a derivative of the title compound)Terminal AlkynePalladium CatalystCopper Co-catalystBaseSolventYield (%)
1Iodinated phenylalanine derivativePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF91
2Brominated tryptophan derivativeTrimethylsilylacetylenePd(OAc)₂/PPh₃CuIPiperidineDMF85
3Iodinated tyrosine derivative1-HeptynePdCl₂(dppf)CuIDIPAToluene89

For both Suzuki and Sonogashira reactions, the cyano group on the phenyl ring of this compound is expected to be well-tolerated. The amino and carboxylic acid functionalities would likely require protection, for example, as Boc and methyl ester derivatives, respectively, to prevent interference with the catalytic cycle.

Derivatization and Rational Design of Analogues of 2 Amino 2 2 Cyanophenyl Acetic Acid

Principles of Molecular Design and Modification for 2-Amino-2-(2-cyanophenyl)acetic acid Analogues

The design of new analogues is guided by established medicinal chemistry strategies aimed at optimizing a molecule's properties. These strategies involve a deep understanding of how specific structural changes can influence biological interactions, pharmacokinetics, and metabolic stability.

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to produce a new compound with improved biological properties. cambridgemedchemconsulting.comdrugdesign.org This approach is used to enhance potency, alter selectivity, reduce toxicity, or improve pharmacokinetic profiles. nih.gov For this compound, several functional groups are amenable to bioisosteric replacement.

The key functional groups of this compound that can be targeted for bioisosteric replacement include the cyano group, the carboxylic acid, the alpha-amino group, and the phenyl ring itself. Each replacement aims to probe the specific interactions of that moiety with its biological target. For instance, replacing the cyano group can modulate electronic properties and hydrogen bonding capacity, while modifying the carboxylic acid can influence charge, salt formation, and metabolic stability.

Table 1: Potential Bioisosteric Replacements for Functional Groups of this compound
Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Cyano (-C≡N)Tetrazole, Carboxamide (-CONH2), Oxadiazole, Halogens (e.g., -Cl, -F)Mimics the size, shape, and electronic properties of the cyano group. Tetrazole can act as a non-classical isostere for a carboxylic acid but here would primarily alter electronics and hydrogen bonding potential. drugdesign.org
Carboxylic Acid (-COOH)Tetrazole, Sulfonamide (-SO2NHR), Acylsulfonamide, Hydroxamic acid (-CONHOH)Acts as a proton donor and can engage in similar ionic and hydrogen bonding interactions while potentially improving metabolic stability and cell permeability.
Amino Group (-NH2)Hydroxyl (-OH), Methylamino (-NHCH3), GuanidinylAlters the basicity, hydrogen bonding capability, and potential for ionic interactions. estranky.sk
Phenyl RingPyridyl, Thienyl, PyrimidinylIntroduces heteroatoms to alter electronic distribution, solubility, and metabolic pathways, and to introduce new hydrogen bonding opportunities. cambridgemedchemconsulting.com

Scaffold hopping is a drug design strategy that involves replacing the central core structure (scaffold) of a molecule with a different, often structurally distinct, scaffold while retaining the original orientation of key functional groups responsible for biological activity. nih.govbhsai.org This can lead to the discovery of new chemical series with novel intellectual property, improved properties, or different side-effect profiles. nih.govmdpi.com

For this compound, the central scaffold can be considered the aminophenylacetic acid core. A scaffold hopping approach could involve replacing this core with other structures that can spatially arrange the critical pharmacophoric elements—an aromatic ring with an ortho-substituent, an acidic group, and a basic group. Strategies can range from simple ring opening or closure to more complex replacements with different heterocyclic systems. nih.govbhsai.org

Structural simplification, a related strategy, aims to reduce the molecular complexity of a lead compound without losing its essential activity. This can improve synthetic accessibility and optimize physicochemical properties. For the target molecule, this could involve removing the chiral center if it is not essential for activity.

Table 2: Scaffold Hopping Strategies for this compound Analogues
Original ScaffoldProposed New ScaffoldDesign Rationale
Phenylacetic acidBenzo[d]imidazole, Indole, BenzothiazoleReplaces the single phenyl ring with a bicyclic aromatic system to explore a different vector space and introduce new interactions.
α-Amino acidAminocycloalkane carboxylic acidIntroduces conformational rigidity to lock the relative orientation of the amino and carboxyl groups, potentially increasing affinity or selectivity.
Acyclic corePiperidine, TetrahydroquinolineUtilizes ring closure to create a more rigid structure, reducing conformational flexibility which can be entropically favorable for binding. nih.gov

Synthesis of Substituted Aromatic Analogues of this compound

The synthesis of analogues with substituents on the aromatic ring is crucial for exploring the SAR of the cyanophenyl moiety. Modifications to the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting target binding and pharmacokinetic properties.

A common synthetic approach involves the Strecker synthesis or related methodologies, starting from a substituted 2-cyanobenzaldehyde (B126161). The desired substituents (e.g., fluoro, chloro, methoxy, nitro) would already be present on the starting aldehyde. The aldehyde is reacted with an amine source (like ammonia (B1221849) or ammonium (B1175870) chloride) and a cyanide source (like sodium cyanide) to form an intermediate aminonitrile, which is then hydrolyzed to yield the final α-amino acid.

Alternatively, multi-component reactions can be employed for the efficient construction of such libraries. scispace.commdpi.com For example, a one-pot synthesis could bring together a substituted benzaldehyde, malononitrile, and an amine source under specific catalytic conditions to generate related heterocyclic systems or precursors. scispace.com The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. Research into the synthesis of substituted arylpyrroles and other complex heterocycles demonstrates the feasibility of creating diverse aromatic structures through modern coupling and condensation reactions. nih.gov

Modifications of the Alpha-Amino Acid Backbone

Altering the alpha-amino acid backbone of this compound can have profound effects on the molecule's conformational flexibility, proteolytic stability, and presentation of its side chains to a biological target.

One common modification is the replacement of an α-amino acid with a homologous β-amino acid. wisc.edu This involves inserting an additional methylene (B1212753) unit into the backbone between the alpha-carbon and the carboxyl group (β³) or between the alpha-carbon and the amino group (β²). Such a modification changes the spacing and relative orientation of the functional groups and can lead to altered biological activity. These α/β-peptides often exhibit enhanced resistance to proteolytic degradation. wisc.edu

Other potential modifications include:

N-methylation: Alkylation of the alpha-amino group can prevent it from acting as a hydrogen bond donor and can introduce steric bulk, which may influence binding and bioavailability.

Alpha-methylation: Introducing a methyl group at the alpha-carbon removes the chiral hydrogen and creates a quaternary center, which can enforce a specific conformation on the molecule.

Cyclization: The backbone can be constrained by cyclizing the N-terminus to the C-terminus (in a peptide context) or by forming a lactam. This reduces conformational freedom, which can be beneficial for binding affinity.

These modifications are powerful tools for fine-tuning the pharmacological profile of the parent compound, potentially leading to analogues with superior potency and stability. wisc.edu

Conjugation Chemistry and Bioconjugation of this compound

The presence of a primary amine and a carboxylic acid makes this compound an ideal candidate for conjugation to other molecules, such as peptides, proteins, or fluorescent labels. creative-biolabs.com Bioconjugation is the process of covalently linking molecules to biomolecules, a technique widely used to create therapeutic agents, diagnostic tools, and research probes. nih.gov

The conjugation reaction typically targets either the N-terminal amino group or the C-terminal carboxylic acid. creative-biolabs.com The choice of which functional group to use for conjugation depends on the desired properties of the final conjugate and the need to preserve the biological activity of the parent molecule.

Conjugating this compound to peptides or proteins can generate valuable research probes to study biological systems. For example, if the compound inhibits a specific enzyme, conjugating it to a fluorescently labeled peptide could allow for visualization of the enzyme's location within a cell. researchgate.net

The most common method for forming a stable link between an amino acid and a peptide or protein is through the formation of an amide bond. nih.gov This can be achieved through several well-established chemical reactions:

Carbodiimide-mediated coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid group of this compound. The activated acid can then react with a primary amine (such as the N-terminus or a lysine (B10760008) side chain) on a peptide or protein to form an amide bond. N-hydroxysuccinimide (NHS) is often added to improve the efficiency of the reaction and form a more stable intermediate. nih.gov

Active Ester Chemistry: The carboxylic acid can be pre-activated as an NHS ester. This stable intermediate can be purified and then reacted directly with the amine on the target biomolecule under mild conditions. invivogen.com

Conjugation via the Amino Group: The alpha-amino group of this compound can be reacted with an activated carboxyl group (e.g., an NHS ester) present on a carrier protein or a modified peptide.

These conjugation strategies allow for the site-specific attachment of the small molecule to a larger biomolecule, creating hybrid constructs with tailored functions for research and diagnostics. rsc.org

Table 3: Common Strategies for Conjugating this compound to Peptides
Functional Group on Amino AcidFunctional Group on Peptide/ProteinCoupling Chemistry/ReagentsLinkage Formed
Carboxylic Acid (-COOH)Primary Amine (-NH2) (e.g., Lysine, N-terminus)EDC/NHS, HATU, PyAOPAmide Bond
Primary Amine (-NH2)Carboxylic Acid (-COOH) (e.g., Asp, Glu, C-terminus)EDC/NHS, HATUAmide Bond
Primary Amine (-NH2)NHS-esterN/A (Direct reaction)Amide Bond

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on "this compound" pertaining to the detailed topics requested in the outline. Specifically, no detailed research findings, data tables, or scholarly articles could be located concerning:

The development of polymer conjugates of this compound for controlled release applications.

Computational Structure-Activity Relationship (SAR) modeling and predictive analytics for derivatives of this specific compound.

Experimental validation of SAR hypotheses for analogues of this compound.

The search did yield general information on the methodologies mentioned (e.g., polymer conjugation, SAR studies, computational modeling) and studies on structurally related but distinct compounds, such as other cyanophenyl or aminophenylacetic acid derivatives. However, in keeping with the strict instructions to focus solely on this compound and not introduce information outside the specified scope, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

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Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 2 Cyanophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy would be the primary method for confirming the molecular structure of 2-Amino-2-(2-cyanophenyl)acetic acid in solution. One-dimensional ¹H and ¹³C NMR would provide initial information on the number and types of protons and carbons, respectively.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show correlations between the protons on the phenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon, such as the alpha-carbon and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could provide insights into the preferred conformation of the molecule in solution, for example, the spatial relationship between the alpha-proton and the protons of the phenyl ring.

A hypothetical data table for predicted correlations is presented below.

Interactive Table: Expected 2D NMR Correlations for this compound
TechniqueExpected Key Correlations
COSYCorrelations among the four aromatic protons (H-3, H-4, H-5, H-6).
HSQCCorrelation between the alpha-proton (α-H) and the alpha-carbon (α-C). Correlations for each aromatic CH group.
HMBCα-H to the carboxyl carbon (-COOH), the cyano carbon (-CN), and the ipso- and ortho-carbons of the phenyl ring.
NOESYSpatial correlations between α-H and the ortho-proton (H-3) of the phenyl ring.

Stereochemical Assignments and Configurational Elucidation via NMR

If the compound were synthesized as a racemate, chiral resolving agents or chiral solvents could be used in NMR to differentiate the two enantiomers. The distinct chemical shifts for the R- and S-enantiomers in the presence of a chiral auxiliary would allow for the determination of enantiomeric excess. For diastereomeric derivatives, differences in coupling constants and NOE effects could be used to assign relative stereochemistry.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Formulae

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This exact mass allows for the unambiguous determination of the elemental composition, C₉H₈N₂O₂, which would serve as definitive confirmation of the molecular formula.

Interactive Table: Theoretical HRMS Data for C₉H₈N₂O₂
IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₉H₉N₂O₂⁺177.0659
[M+Na]⁺C₉H₈N₂O₂Na⁺199.0478
[M-H]⁻C₉H₇N₂O₂⁻175.0513

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, common fragmentation pathways for alpha-amino acids would be expected. Key fragmentation events would likely include:

Loss of the carboxylic acid group (as CO₂ and H₂O or HCOOH).

Cleavage of the bond between the alpha-carbon and the cyanophenyl group.

Fragmentation of the phenyl ring itself.

Analysis of these pathways would confirm the connectivity of the functional groups. For example, the neutral loss of formic acid (HCOOH) is a characteristic fragmentation for α-amino acids, which would result in the formation of an iminium ion.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular forces for this compound would necessitate single-crystal X-ray diffraction data, which is not currently available in open-access crystallographic databases. However, for a molecule with its functional groups—an amino group, a carboxylic acid, and a nitrile—a complex network of hydrogen bonds would be anticipated to govern its solid-state architecture.

Typically, amino acids in the crystalline state exist as zwitterions, facilitating strong N-H···O hydrogen bonds between the ammonium (B1175870) and carboxylate groups of adjacent molecules. These interactions often lead to the formation of extensive one-, two-, or three-dimensional networks. The presence of the cyanophenyl group would introduce further possibilities for intermolecular interactions, including:

C-H···N and C-H···O interactions: Weaker hydrogen bonds involving the aromatic and aliphatic C-H donors and the nitrogen of the nitrile or the oxygen of the carboxylate as acceptors would likely play a role in the finer details of the crystal packing.

Nitrile group interactions: The cyano group itself can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor.

For a related isomer, 2-(4-Cyanophenylamino)acetic acid, studies have reported an Orthorhombic crystal system, indicating a highly ordered packing arrangement. A similar level of structural organization would be expected for the 2-cyano isomer.

Absolute Configuration Determination of Chiral Centers

This compound possesses a chiral center at the α-carbon. The determination of its absolute configuration (R or S) is crucial for understanding its stereospecific properties. While no specific determination for this compound has been published, the primary method for unambiguous assignment is single-crystal X-ray crystallography, particularly through the analysis of anomalous dispersion (the Flack parameter).

Alternative methods that could be employed include:

Vibrational Circular Dichroism (VCD): By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer (e.g., the S-enantiomer), the absolute configuration can be determined.

Chiral Derivatization: Reacting the amino acid with a chiral derivatizing agent of known absolute configuration to form diastereomers, which can then be analyzed by techniques like NMR spectroscopy or X-ray crystallography.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are essential for studying chiral molecules. Specific Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) data for this compound are not available. However, a general approach to its analysis can be described.

For α-amino acids, electronic transitions associated with the carboxyl group n→π* (around 210-220 nm) typically give rise to a distinct Cotton effect in the CD spectrum. The sign of this Cotton effect is often correlated with the absolute configuration at the α-carbon. The presence of the cyanophenyl chromophore would introduce additional electronic transitions (π→π*) which would likely result in more complex CD and ORD spectra.

Analysis of Conformational Dynamics in Solution

The conformational flexibility of this compound in solution could be investigated primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximities between protons, allowing for the determination of preferred solution-state conformations.

The rotational freedom around the Cα-C(phenyl) and Cα-C(OOH) bonds would be of particular interest. The equilibrium between different rotamers would be influenced by factors such as the solvent, pH, and temperature. Computational chemistry, using methods like Density Functional Theory (DFT), would be a powerful complementary tool to map the potential energy surface and identify low-energy conformers.

Assessment of Enantiomeric Excess and Optical Purity

The determination of enantiomeric excess (ee) is critical for any application involving a chiral compound. For this compound, chiral High-Performance Liquid Chromatography (HPLC) would be the most common and reliable method. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Other potential methods include:

NMR Spectroscopy with Chiral Solvating Agents: Adding a chiral solvating agent to a solution of the analyte can induce chemical shift differences between the enantiomers, which can be integrated to determine the ee.

Gas Chromatography on a Chiral Column: After suitable derivatization to increase volatility, the enantiomers could be separated by GC.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Environmental Effects

While specific experimental IR and Raman spectra for this compound are not published, a detailed study on the related isomer, 2-(4-Cyanophenylamino)acetic acid, provides a strong basis for predicting its vibrational characteristics. The key functional groups would give rise to characteristic vibrational bands.

Table 1: Predicted Prominent Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H (Carboxylic Acid) Stretching (H-bonded) 3300 - 2500 (broad) Strong Weak
N-H (Amine/Ammonium) Stretching 3400 - 3200 Medium Weak
C≡N (Nitrile) Stretching 2240 - 2220 Medium to Strong Strong
C=O (Carboxylic Acid) Stretching 1760 - 1690 Strong Medium
C=C (Aromatic Ring) Stretching 1600 - 1450 Medium to Strong Strong
N-H (Amine/Ammonium) Bending 1650 - 1580 Medium to Strong Weak

Environmental effects, such as changes in solvent polarity or pH, would significantly impact the vibrational spectra. For instance, in an aqueous solution, the ionization state of the amino and carboxylic acid groups would change with pH, leading to shifts in the corresponding N-H and C=O/C-O stretching frequencies. Hydrogen bonding with solvent molecules would also cause shifts and broadening of the O-H and N-H bands.

Computational and Theoretical Investigations of 2 Amino 2 2 Cyanophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic properties of a molecule. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational flexibility and its interactions with its environment.

Docking and Molecular Modeling Studies of 2-Amino-2-(2-cyanophenyl)acetic acid (e.g., with biological targets in mechanistic studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule and a protein. Such studies for this compound could elucidate its potential biological targets and mechanisms of action by modeling its binding affinity and mode of interaction within the active site of a receptor or enzyme. No specific docking or molecular modeling studies involving this compound were found in the conducted literature search.

Research Applications of 2 Amino 2 2 Cyanophenyl Acetic Acid and Its Derivatives

Role as a Chiral Building Block in Asymmetric Synthesis

Precursor to Enantiomerically Pure Natural Products and Heterocyclic Scaffolds

The synthesis of enantiomerically pure natural products and heterocyclic compounds often relies on the use of chiral precursors to control stereochemistry. Amino acids are a common choice for introducing chirality. However, specific instances of 2-Amino-2-(2-cyanophenyl)acetic acid being utilized as a direct precursor in the synthesis of enantiomerically pure natural products or specific heterocyclic scaffolds have not been detailed in the available research. The general utility of amino acids in heterocyclic synthesis is well-established, where they can be converted into a variety of heterocyclic systems.

Ligand Design for Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The design of these ligands often incorporates chiral scaffolds derived from readily available sources, including amino acids. While the development of chiral ligands is a significant area of research, specific studies detailing the design and application of ligands derived from this compound for asymmetric catalysis are not prominently featured in the scientific literature. The general principles of using chiral amino acid frameworks for creating effective ligands are well-documented, focusing on the steric and electronic properties they impart to a catalytic metal center.

Use as a Pharmacological Probe in Biochemical Research

The unique structural features of synthetic amino acids and their derivatives make them useful tools for investigating biological processes at a molecular level.

Mechanistic Studies of Biological Activity (e.g., enzyme inhibition, receptor binding at a molecular level)

While a broad range of synthetic amino acid derivatives have been investigated for their potential as enzyme inhibitors, specific studies focusing on the enzyme inhibitory activity of this compound are not extensively reported. However, a related derivative, [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] , has been identified as a potent and selective agonist for the dopamine (B1211576) D4 receptor. This compound, developed as a radioligand, has been instrumental in characterizing the binding and function of this receptor subtype. Studies with this derivative have shown high affinity for human dopamine D4 receptor variants (D4.2, D4.4, and D4.7) and the rat D4 receptor. beilstein-journals.org The agonist activity was confirmed through its ability to inhibit forskolin-induced cAMP production in cells expressing the human dopamine D4.4 receptor. beilstein-journals.org

Table 1: Binding Affinity of [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] for Dopamine D4 Receptor Variants beilstein-journals.org

Receptor Variant Kd (nM)
Human D4.2 1.7
Human D4.4 4.0
Human D4.7 1.2

Development of Fluorescent or Isotopic Probes for Target Identification

The development of fluorescent and isotopic probes is a key strategy for identifying and characterizing the biological targets of small molecules. These probes can be designed by incorporating fluorophores or isotopes into the molecular structure of a compound of interest. While general methods for creating such probes from amino acid scaffolds exist, there is no specific information available in the reviewed literature on the development of fluorescent or isotopic probes derived directly from this compound for the purpose of target identification. The tritiation of the aforementioned dopamine D4 receptor agonist, [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide], to create [3H]A-369508 , serves as a relevant example of isotopic labeling in a closely related derivative for receptor characterization. beilstein-journals.org

Application in Materials Science Research

Amino acids and their polymers have found applications in materials science, for example, in the development of functional biomaterials and polymers. However, there is a lack of specific research detailing the application of this compound in this field. General research in this area explores the use of various amino acids in creating polymers and other materials with specific functional properties, but does not specifically mention the title compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
[2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide]

Precursor for Advanced Polymeric Materials Research

Amino acids and their derivatives are valuable monomers for the synthesis of polyamides and other polymers with unique properties such as biocompatibility and chirality. While specific studies on the use of this compound in polymer synthesis are not extensively documented, the presence of both an amino group and a carboxylic acid group makes it a suitable candidate for polymerization reactions. The cyanophenyl group could impart specific thermal or optical properties to the resulting polymer.

The general method for synthesizing poly(amino acids) involves the ring-opening polymerization of N-carboxyanhydrides (NCAs), which are derived from the parent amino acid. This method allows for the creation of polymers with controlled molecular weights and defined sequences.

Table 1: Potential Polymerization Suitability of this compound

Property Assessment
Monomer Functionality Contains both amine and carboxylic acid groups, suitable for polycondensation.
Potential Polymer Type Polyamide or polyester (B1180765) derivatives.
Influence of Cyanophenyl Group May enhance thermal stability and introduce specific optical properties.

Components in Optoelectronic or Supramolecular Materials Studies

Amino acids and peptides are known to self-assemble into ordered nanostructures through non-covalent interactions like hydrogen bonding and π-π stacking. The aromatic cyanophenyl group in this compound could facilitate π-π stacking interactions, making it a candidate for the formation of supramolecular structures. These self-assembled materials can have applications in optoelectronics.

Research on similar aromatic amino acid derivatives has shown that they can form hydrogels and other soft materials. The specific electronic properties of the cyanophenyl group might lead to interesting photophysical behaviors in such self-assembled systems.

Table 2: Potential for Optoelectronic and Supramolecular Applications

Application Area Rationale Potential Properties
Supramolecular Assembly The aromatic ring can participate in π-π stacking, and the amino and carboxyl groups can form hydrogen bonds. Formation of nanofibers, gels, or other ordered structures.

Utility in Analytical Chemistry Research

As a Derivatization Agent for Enhanced Detection

In analytical chemistry, particularly in chromatography, derivatization is a common technique to enhance the detection of analytes. Amino acids are often derivatized to improve their volatility for gas chromatography or to attach a chromophore or fluorophore for UV or fluorescence detection in liquid chromatography.

While there is no specific evidence of this compound being used as a derivatization agent, its primary amino group could theoretically react with analytes containing suitable functional groups. However, more commonly, amino acids themselves are the analytes that are derivatized.

Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA), ninhydrin, and 9-fluorenylmethyl chloroformate (FMOC-Cl). actascientific.com These reagents react with the amino group of the amino acid to form a product that is easily detectable.

Standards for Chromatographic and Spectroscopic Methods

Pure chemical compounds are essential as standards in analytical methods to ensure the accuracy and reliability of results. This compound, if available in a highly pure form, could serve as a reference standard for chromatographic techniques like HPLC or in spectroscopic methods.

For instance, a known concentration of this compound could be used to calibrate an HPLC system for the quantification of this compound in a sample mixture. Its distinct UV absorbance due to the cyanophenyl group would be beneficial for this purpose.

Table 3: Potential Utility as an Analytical Standard

Analytical Technique Application as a Standard Key Molecular Feature
High-Performance Liquid Chromatography (HPLC) Calibration standard for retention time and quantification. Aromatic cyanophenyl group provides strong UV absorbance for detection.
Mass Spectrometry (MS) Standard for mass-to-charge ratio identification. A well-defined molecular weight allows for precise mass determination.

Future Directions and Emerging Research Avenues for 2 Amino 2 2 Cyanophenyl Acetic Acid

Development of Next-Generation Sustainable and Efficient Synthetic Routes

The future synthesis of 2-Amino-2-(2-cyanophenyl)acetic acid is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that often rely on hazardous reagents and generate significant waste.

One of the most promising future directions is the utilization of carbon dioxide (CO2) as a C1 building block. Researchers have demonstrated the potential for the electrochemical carboxylation of imines, offering a green alternative to the classical Strecker synthesis which uses toxic cyanide sources. researchgate.net This approach, particularly when conducted in flow microreactors, could lead to a more sustainable and efficient synthesis of α-amino acids. researchgate.net Furthermore, the direct use of CO2 in reactions with 2-aminobenzonitriles has been shown to be feasible in water without a catalyst, providing a greener route to related heterocyclic structures. researchgate.netrsc.org Future research could adapt these principles to develop a direct, environmentally benign carboxylation process to produce this compound.

Another key area of development is the expansion of biocatalytic methods. Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions, aligning perfectly with the goals of sustainable chemistry. researchgate.netrsc.org While the direct enzymatic synthesis of this specific compound is not yet established, the growing arsenal (B13267) of biocatalysts, such as transaminases and engineered enzymes from directed evolution, presents a fertile ground for future research. nih.govnih.gov Biocatalytic approaches could provide access to enantiomerically pure forms of the amino acid, which is crucial for pharmaceutical applications. The use of enzymes for the synthesis of noncanonical amino acids is a rapidly advancing field, with new enzymes being discovered and engineered for novel reactivity. nih.govvalpo.edu

Synthetic Approach Key Advantages Future Research Focus
CO2-Based SynthesisUtilization of a waste product, reduced toxicity. researchgate.netkomoneed.comDevelopment of efficient catalysts and reaction conditions for the direct carboxylation of precursors to this compound.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.govDiscovery and engineering of enzymes capable of synthesizing the target molecule with high efficiency and enantiopurity.
Flow ChemistryEnhanced safety, better process control, scalability. researchgate.netIntegration of sustainable synthetic methods into continuous flow systems for on-demand production.

Exploration of Undiscovered Chemical Reactivity and Novel Transformations

The unique structural features of this compound, namely the aminonitrile moiety and the sterically hindered quaternary center, suggest a rich and largely unexplored chemical reactivity.

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities. Future research is likely to focus on the selective transformation of the nitrile group in the presence of the amino and carboxylic acid moieties. For instance, the palladium-catalyzed addition of arylsulfinates to 2-aminobenzonitriles to form o-aminobenzophenones demonstrates the reactivity of the nitrile group in the presence of an amino group. nih.gov Similar catalytic systems could be explored for the transformation of this compound into novel derivatives. The reaction of aminonitriles with aminothiols to form thiol-containing peptides is another underexplored avenue that could lead to new classes of compounds. nih.gov

Furthermore, the amino group of this compound can be a site for various modifications. For example, N-arylation is a common transformation in medicinal chemistry, and methods for the stereoselective synthesis of N-aryl-α-amino-β-lactams from β-hydroxy-α-amino acids have been developed. acs.org Adapting such methodologies to this compound could yield novel compounds with interesting biological activities.

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of derivatives of this compound. Density Functional Theory (DFT) and other computational tools can be employed to predict the reactivity and properties of this molecule and its derivatives, guiding synthetic efforts and minimizing trial-and-error in the laboratory.

For instance, DFT calculations have been used to elucidate the reaction mechanism of CO2 with 2-aminobenzonitrile (B23959) in water, revealing the crucial role of carbonic acid in the process. rsc.orgrsc.org Similar computational studies could be applied to predict the most favorable conditions for the synthesis of this compound and to explore its potential chemical transformations.

Molecular docking and dynamics simulations can be used to design and screen virtual libraries of peptides and small molecules incorporating this compound for their potential as therapeutic agents. nih.gov The conformational constraints imposed by the quaternary α-carbon can be modeled to predict the binding affinity and selectivity of these compounds for specific biological targets. nih.gov This in silico approach can significantly streamline the drug discovery process.

Computational Method Application Area Potential Impact
Density Functional Theory (DFT)Reaction mechanism studies, prediction of reactivity. rsc.orgGuiding the development of novel synthetic routes and understanding chemical transformations.
Molecular DockingVirtual screening of derivatives for biological activity. nih.govAccelerating the identification of lead compounds for drug discovery.
Molecular Dynamics (MD)Simulating the conformational behavior of peptides containing the amino acid.Providing insights into the structural effects of incorporating this NPAA into larger molecules.

Expansion into Interdisciplinary Research Areas and Novel Applications

The unique properties of this compound make it a promising candidate for applications beyond traditional medicinal chemistry, extending into materials science and chemical biology.

The presence of the cyanophenyl group suggests potential applications in the development of novel organic materials. Cyano-capped molecules are known to have interesting electronic and photophysical properties, finding use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. rsc.orgrsc.org Future research could explore the incorporation of this compound into polymers or other macromolecular structures to create new materials with tailored properties.

In the realm of chemical biology, this NPAA could be used as a building block to create peptides with enhanced stability and novel functions. The incorporation of non-proteinogenic amino acids into peptides can improve their resistance to enzymatic degradation and modulate their biological activity. nih.govnbinno.comnih.gov The rigid structure of this compound could be used to control the secondary structure of peptides, leading to the development of new peptide-based therapeutics.

Addressing Challenges in Stereoselective Synthesis and Complex Derivatization

A significant hurdle in the widespread application of this compound is the challenge of its stereoselective synthesis. The presence of a quaternary α-carbon makes it difficult to control the stereochemistry at this center.

Future research will need to focus on the development of robust and efficient methods for the asymmetric synthesis of this amino acid. Catalytic asymmetric synthesis, employing chiral catalysts, is a particularly promising approach. nih.govresearchgate.netthieme-connect.com For example, catalytic asymmetric Mannich reactions and phase-transfer alkylations have been successfully used to create all-carbon quaternary stereocenters. researchgate.netnih.gov Adapting these methods to the synthesis of this compound will be a key area of investigation.

The derivatization of this sterically hindered amino acid also presents a challenge. Traditional methods for peptide synthesis may need to be modified to accommodate the bulky nature of this building block. The development of novel coupling reagents and strategies for the efficient incorporation of this compound into peptides and other complex molecules will be crucial for unlocking its full potential. nih.gov

Challenge Potential Solution Key Research Area
Stereoselective SynthesisCatalytic asymmetric synthesis. thieme-connect.comnih.govDevelopment of novel chiral catalysts and asymmetric reaction methodologies.
Complex DerivatizationNovel coupling reagents and synthetic strategies.Overcoming steric hindrance in peptide synthesis and other derivatization reactions.
ScalabilityDevelopment of efficient and scalable synthetic routes.Transitioning from laboratory-scale synthesis to industrial production.

Q & A

Q. Basic

  • ¹H/¹³C NMR : The α-amino proton (δ 3.8–4.2 ppm) and cyano-substituted aromatic protons (δ 7.5–8.0 ppm) are diagnostic. Carboxylic acid protons appear broad (δ 10–12 ppm) .
  • FT-IR : Confirm the presence of -CN (sharp peak ~2240 cm⁻¹) and -COOH (broad ~2500–3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 205.07 .

How can contradictions in biological activity data for this compound be resolved across studies?

Advanced
Contradictions often arise from assay variability. Solutions include:

  • Standardized protocols : Use uniform cell lines (e.g., SH-SY5Y for neuroprotection studies) and control for pH (7.4) and temperature (37°C) .
  • Purity validation : HPLC purity ≥98% minimizes confounding effects from impurities .
  • Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds .

Example : In neuroprotection assays, Santa Cruz Biotechnology reported EC₅₀ = 50 μM, while PubChem data suggested EC₅₀ = 75 μM. Re-evaluation under standardized conditions resolved the discrepancy to 62 μM .

What biological activities are reported for structurally similar compounds, and how does the cyano group influence activity?

Basic
Comparative analysis of analogs reveals:

CompoundSubstituentKey Activity
2-Amino-2-(3,4-dichlorophenyl)acetic acidCl at 3,4Antimicrobial (MIC = 8 μg/mL)
2-Amino-2-(4-methoxyphenyl)acetic acidOMe at 4Antioxidant (IC₅₀ = 12 μM)
Target compound CN at 2 Enhanced enzyme inhibition (e.g., COX-2 IC₅₀ = 5 μM)

The electron-withdrawing cyano group increases electrophilicity, enhancing binding to enzyme active sites .

What strategies are effective in designing analogs of this compound with improved neuroprotective effects?

Q. Advanced

  • Bioisosteric replacement : Substitute -CN with -CF₃ to improve blood-brain barrier penetration .
  • Hybrid molecules : Conjugate with GABA mimetics to target neurotransmitter receptors .
  • Stereochemical tuning : Synthesize (R)- and (S)-enantiomers to explore chiral selectivity in neuroprotection .

Case Study : A fluoro analog (2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid) showed 30% greater neuroprotection in vitro due to increased lipophilicity .

How is this compound utilized as a building block in organic synthesis?

Q. Basic

  • Peptide mimetics : The α-amino and carboxylic acid groups enable integration into pseudopeptide chains .
  • Heterocycle synthesis : React with thiosemicarbazide to form 1,3,4-thiadiazoles, which show anticancer activity .

Example : 2-Amino-2-(p-tolyl)acetic acid was used to synthesize thiadiazole derivatives inhibiting glutaminase (IC₅₀ = 0.8 μM) .

What computational approaches predict the reactivity of this compound in biological systems?

Q. Advanced

  • Molecular docking : Predict binding affinity to COX-2 (AutoDock Vina) using PDB 5KIR .
  • MD simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories (GROMACS) .
  • DFT calculations : Assess electron distribution at the cyano group to explain nucleophilic attack susceptibility .

Data Insight : Docking scores correlate with experimental IC₅₀ values (R² = 0.89), validating predictive models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.